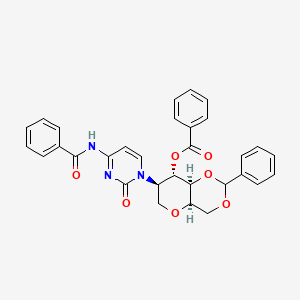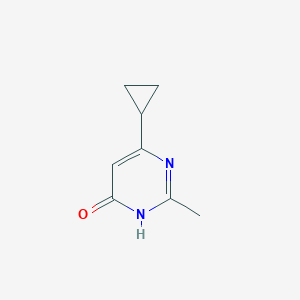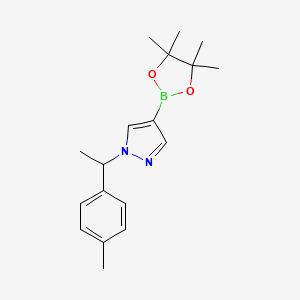
5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of chemical reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .Scientific Research Applications
Pharmaceutical Intermediate Applications
- The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, which shares a part of its structure with 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one, is used as an intermediate in the synthesis of pharmaceutical products. Its exposure has been associated with symptoms like dizziness, fatigue, nausea, and other health impacts, indicating its significant biological activity and the need for handling precautions in industrial settings (Tao et al., 2022).
Sphingosine-1-Phosphate Receptor Modulation
- Compounds targeting the sphingosine-1-phosphate receptor (S1PR1) are of clinical interest due to their role in multiple sclerosis and other conditions. A study on 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), which shares some structural features with the compound , was conducted to evaluate its safety, dosimetry, and characteristics. This suggests potential exploration of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one in similar receptor-targeted studies (Brier et al., 2022).
Herbal Medicine Pharmacokinetics
- While not directly related to 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one, the study of pharmacokinetics of multicomponent herbal preparations in different ethnic populations (Chinese and African) as seen with K-601, an herbal formulation, could provide a model for studying the absorption, metabolism, and excretion of complex organic compounds, potentially including quinazolinone derivatives (Alolga et al., 2015).
Radiotracer Development for PET Imaging
- Studies on the development and use of radiotracers for positron emission tomography (PET) imaging, such as 11C-CS1P1 targeting S1PR1, indicate the potential use of structurally complex and labeled compounds in medical imaging. This suggests a possible research application for 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one in developing novel imaging agents or studying biological processes in vivo (Brier et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to target serine/threonine-protein kinase plk1 .
Biochemical Pathways
Based on its potential target, it may influence pathways related to cell division and growth .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
If it acts similarly to other quinazolinone derivatives, it may inhibit the activity of its target protein, leading to changes in cell division and growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)8(16)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVSELUSQRNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(NC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B1489596.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)


![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)


![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)

